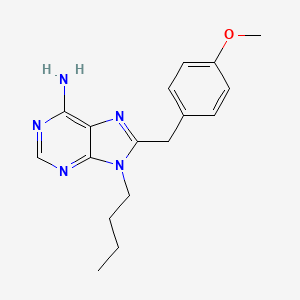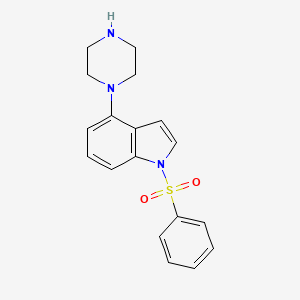
5-(3-Hydroxy-4-methoxybenzylidene)imidazolidine-2,4-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(3-Hydroxy-4-methoxybenzylidene)imidazolidine-2,4-dione is a compound that belongs to the class of imidazolidine-2,4-dione derivatives. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The structure of this compound includes a benzylidene group attached to the imidazolidine-2,4-dione core, which contributes to its unique chemical properties .
Métodos De Preparación
The synthesis of 5-(3-Hydroxy-4-methoxybenzylidene)imidazolidine-2,4-dione can be achieved through various synthetic routes. One common method involves the Knoevenagel condensation reaction, where 3-hydroxy-4-methoxybenzaldehyde is reacted with imidazolidine-2,4-dione in the presence of a base such as piperidine or pyridine . The reaction is typically carried out in a solvent like ethanol or methanol under reflux conditions. The product is then purified through recrystallization or column chromatography.
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Análisis De Reacciones Químicas
5-(3-Hydroxy-4-methoxybenzylidene)imidazolidine-2,4-dione undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction may produce reduced imidazolidine derivatives .
Aplicaciones Científicas De Investigación
Mecanismo De Acción
The mechanism of action of 5-(3-Hydroxy-4-methoxybenzylidene)imidazolidine-2,4-dione involves its interaction with specific molecular targets and pathways. For example, its anticonvulsant activity is believed to be mediated through the modulation of voltage-gated sodium channels, which play a crucial role in the generation and propagation of action potentials in neurons . The compound’s antibacterial activity may involve the inhibition of bacterial enzymes or disruption of bacterial cell membranes .
Comparación Con Compuestos Similares
5-(3-Hydroxy-4-methoxybenzylidene)imidazolidine-2,4-dione can be compared with other imidazolidine-2,4-dione derivatives, such as:
5-(4-Hydroxy-3-methoxybenzylidene)imidazolidine-2,4-dione: Similar in structure but with different substitution patterns on the benzylidene group.
5-(4-Hydroxybenzylidene)imidazolidine-2,4-dione: Lacks the methoxy group, which may affect its chemical properties and biological activities.
5-(3,4-Dimethoxybenzylidene)imidazolidine-2,4-dione: Contains additional methoxy groups, which can influence its reactivity and interactions with biological targets.
The uniqueness of this compound lies in its specific substitution pattern, which contributes to its distinct chemical and biological properties .
Propiedades
Número CAS |
4368-00-7 |
|---|---|
Fórmula molecular |
C11H10N2O4 |
Peso molecular |
234.21 g/mol |
Nombre IUPAC |
(5E)-5-[(3-hydroxy-4-methoxyphenyl)methylidene]imidazolidine-2,4-dione |
InChI |
InChI=1S/C11H10N2O4/c1-17-9-3-2-6(5-8(9)14)4-7-10(15)13-11(16)12-7/h2-5,14H,1H3,(H2,12,13,15,16)/b7-4+ |
Clave InChI |
CVEPZWFFKVWAMM-DAXSKMNVSA-N |
SMILES |
COC1=C(C=C(C=C1)C=C2C(=O)NC(=O)N2)O |
SMILES isomérico |
COC1=C(C=C(C=C1)/C=C\2/C(=O)NC(=O)N2)O |
SMILES canónico |
COC1=C(C=C(C=C1)C=C2C(=O)NC(=O)N2)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.










![2-[4-Toluenesulfonyl]-1,4-naphthoquinone](/img/structure/B3062778.png)



![N-[4-[(5Z)-4,4-difluoro-5-[2-oxo-2-(4-piperidin-1-ylpiperidin-1-yl)ethylidene]2,3-dihydro-1-benzazepine-1-carbonyl]phenyl]-2-methylfuran-3-carboxamide](/img/structure/B3062792.png)

